REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:15]=[CH:14][C:13]3[CH:12]([C:16]([O:18]C)=[O:17])[CH2:11][CH2:10][CH2:9][C:8]=3[N:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.[OH-].[Li+].O.Cl>O1CCCC1>[N:1]1([C:6]2[CH:15]=[CH:14][C:13]3[CH:12]([C:16]([OH:18])=[O:17])[CH2:11][CH2:10][CH2:9][C:8]=3[N:7]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
N1(N=NN=C1)C1=NC=2CCCC(C2C=C1)C(=O)OC
|
Name
|
|
Quantity
|
0.202 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for another 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate 2×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NN=C1)C1=NC=2CCCC(C2C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |